molecular formula C6H9N3O2 B13631380 3-(2-Azidoethyl)oxolan-2-one

3-(2-Azidoethyl)oxolan-2-one

Cat. No.: B13631380
M. Wt: 155.15 g/mol
InChI Key: PMSCXCRXIBSQHO-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a 2-azidoethyl substituent at the 3-position. The azido (-N₃) group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . While direct data on its synthesis or properties is absent in the provided evidence, its structural analogs and reactivity trends can be inferred from related oxolan-2-one derivatives.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(2-azidoethyl)oxolan-2-one

InChI

InChI=1S/C6H9N3O2/c7-9-8-3-1-5-2-4-11-6(5)10/h5H,1-4H2

InChI Key

PMSCXCRXIBSQHO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)oxolan-2-one typically involves the conversion of alcohols to azides. A practical one-pot synthesis method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.

Industrial Production Methods

While specific industrial production methods for 3-(2-Azidoethyl)oxolan-2-one are not widely documented, the general approach involves large-scale synthesis using the aforementioned one-pot method. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)oxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Major Products Formed

    Substitution: Formation of substituted oxolan-2-one derivatives.

    Reduction: Formation of 3-(2-aminoethyl)oxolan-2-one.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

3-(2-Azidoethyl)oxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)oxolan-2-one is primarily based on its ability to undergo click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition reactions with alkynes. This property makes it useful in bioconjugation and labeling applications, where it can target specific molecular pathways and structures.

Comparison with Similar Compounds

Natural Alkaloids: Pilocarpine (PIL) and Epi-Pilocarpine (EPI)

  • Structure :
    • PIL: (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one .
    • EPI: (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one .
  • Key Features :
    • Both contain imidazole and alkyl/hydroxyaryl substituents.
    • Naturally occurring in Pilocarpus microphyllus (jaborandi), with PIL being a muscarinic agonist used to treat glaucoma .
  • Comparison :
    • Unlike 3-(2-azidoethyl)oxolan-2-one, PIL and EPI are bioactive alkaloids with complex stereochemistry. The azidoethyl group in the target compound enables synthetic versatility (e.g., triazole formation), whereas PIL/EPI are pharmacologically active but less reactive.

Indole-Substituted Oxolan-2-ones

  • Examples :
    • 5-(1H-Indol-3-yl)oxolan-2-one (Compound 12): Red solid (m.p. 117–121°C, 76% yield) .
    • 5-(1-Methyl-1H-indol-3-yl)oxolan-2-one (Compound 14): Yellow solid (m.p. 96–98°C, 92% yield) .
  • Synthesized via DDQ-catalyzed oxidative lactonization of indole-3-butyric acids .
  • Comparison :
    • The indole derivatives are tailored for drug discovery (e.g., anticancer or anti-inflammatory agents), while the azidoethyl group in 3-(2-azidoethyl)oxolan-2-one prioritizes click chemistry applications.

Other Oxolan-2-one Derivatives

  • 3-Acetyl-3-hydroxyoxolan-2-one : Features acetyl and hydroxy groups, enabling further derivatization (e.g., ketone reduction or esterification) .
  • 3-(2-Methylpropanoyl)oxolan-2-one: Branched acyl substituent (CAS 21591-97-9), likely used as a synthetic intermediate .
  • Galanolactone: A ginger-derived γ-lactone with a spiro-oxirane structure, used as a reference standard .

3-(2-Azidoethyl)oxolan-2-one

  • Click Chemistry : The azido group reacts with terminal alkynes via CuAAC to form 1,4-disubstituted triazoles, enabling polymer crosslinking or bioconjugation .
  • Synthetic Utility: Potential precursor for triazole-linked prodrugs or functional materials.

Contrast with Analogues

  • Natural Alkaloids (PIL/EPI): Limited synthetic modifications due to complex stereocenters; used directly as pharmaceuticals .
  • Indole Derivatives : Optimized for biological activity; less reactive than azido compounds but more pharmacologically relevant .
  • Acyl/Hydroxy Derivatives : Serve as intermediates for further functionalization (e.g., hydrolysis, reduction) .

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